![molecular formula C18H20O4 B14358053 1-Phenoxy-3-[(3-phenoxyprop-1-EN-2-YL)oxy]propan-2-OL CAS No. 92609-81-9](/img/structure/B14358053.png)
1-Phenoxy-3-[(3-phenoxyprop-1-EN-2-YL)oxy]propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenoxy-3-[(3-phenoxyprop-1-en-2-yl)oxy]propan-2-ol is a chemical compound with a complex structure that includes phenoxy and propanol groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenoxy-3-[(3-phenoxyprop-1-en-2-yl)oxy]propan-2-ol typically involves multiple steps, including the reaction of phenol with epichlorohydrin to form glycidyl phenyl ether, followed by further reactions to introduce the phenoxyprop-1-en-2-yl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions
1-Phenoxy-3-[(3-phenoxyprop-1-en-2-yl)oxy]propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of hydrogen or other reducing agents.
Substitution: Substitution reactions can replace specific groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions can vary widely, including oxidized derivatives, reduced forms, and substituted compounds with different functional groups
科学的研究の応用
Chemistry: It is used as a reagent and intermediate in organic synthesis, contributing to the development of new compounds and materials.
Biology: Research has explored its potential biological activities, including its effects on cellular processes and potential therapeutic applications.
Medicine: The compound’s unique structure and properties have led to investigations into its potential use in drug development and medical treatments.
Industry: It is utilized in the production of specialty chemicals, coatings, and other industrial products, benefiting from its chemical stability and reactivity.
作用機序
The mechanism by which 1-Phenoxy-3-[(3-phenoxyprop-1-en-2-yl)oxy]propan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1-Phenoxypropan-2-ol: This compound shares a similar phenoxy group but lacks the additional phenoxyprop-1-en-2-yl group.
3-Phenoxy-1-propyne: Another related compound with a different structural arrangement, leading to distinct properties and reactivity.
Uniqueness
1-Phenoxy-3-[(3-phenoxyprop-1-en-2-yl)oxy]propan-2-ol stands out due to its unique combination of functional groups, which confer specific chemical properties and potential applications
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
92609-81-9 |
|---|---|
分子式 |
C18H20O4 |
分子量 |
300.3 g/mol |
IUPAC名 |
1-phenoxy-3-(3-phenoxyprop-1-en-2-yloxy)propan-2-ol |
InChI |
InChI=1S/C18H20O4/c1-15(12-21-17-8-4-2-5-9-17)20-13-16(19)14-22-18-10-6-3-7-11-18/h2-11,16,19H,1,12-14H2 |
InChIキー |
VKWBZLJAFZGMLQ-UHFFFAOYSA-N |
正規SMILES |
C=C(COC1=CC=CC=C1)OCC(COC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Diazaspiro[4.5]decane-2,4-dione, 3,3'-(1,3-propanediyl)bis-](/img/structure/B14357977.png)
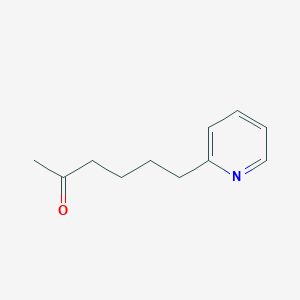
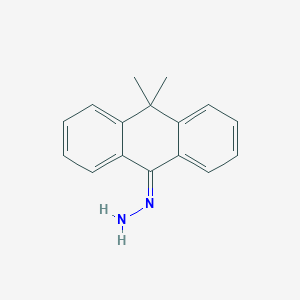

![Ethyl 4-[2-(acryloyloxy)acetamido]benzoate](/img/structure/B14358003.png)

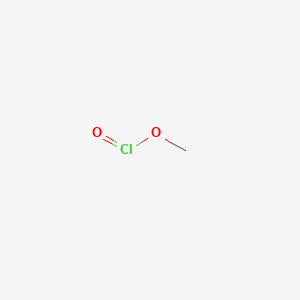
![5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline](/img/structure/B14358022.png)

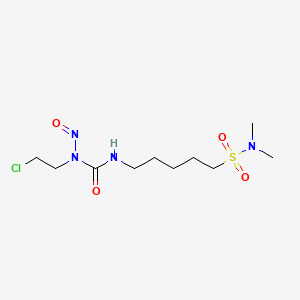
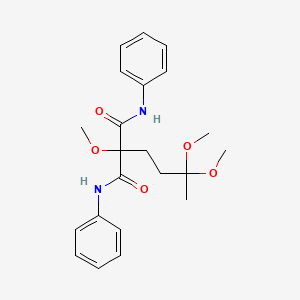

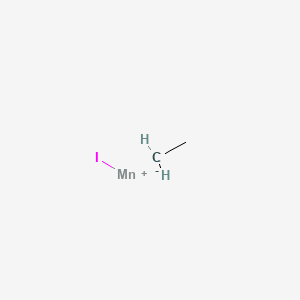
![3-(Octyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14358067.png)
